Dihydro-beta-ionone
Dihydro-beta-ionone
Dihydro-β-ionone is an aroma volatile that occurs in rose, boronia flower and juniper needles.
4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone, also known as 7, 8-dihydro-beta-ionone or 5-megastigmen-9-one, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone has been primarily detected in urine. Within the cell, 4-(2, 6, 6-trimethyl-1-cyclohexen-1-yl)-2-butanone is primarily located in the membrane (predicted from logP) and cytoplasm. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone is an amber, dry, and earthy tasting compound that can be found in fruits and red raspberry. This makes 4-(2, 6, 6-trimethyl-1-cyclohexen-1-yl)-2-butanone a potential biomarker for the consumption of these food products.
Oxidized Latia luciferin is a methyl ketone in which the keto group is attached to a 2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl group. It has a role as a member of oxidized luciferins. It is a methyl ketone and a Latia luciferin.
4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone, also known as 7, 8-dihydro-beta-ionone or 5-megastigmen-9-one, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone has been primarily detected in urine. Within the cell, 4-(2, 6, 6-trimethyl-1-cyclohexen-1-yl)-2-butanone is primarily located in the membrane (predicted from logP) and cytoplasm. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone is an amber, dry, and earthy tasting compound that can be found in fruits and red raspberry. This makes 4-(2, 6, 6-trimethyl-1-cyclohexen-1-yl)-2-butanone a potential biomarker for the consumption of these food products.
Oxidized Latia luciferin is a methyl ketone in which the keto group is attached to a 2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl group. It has a role as a member of oxidized luciferins. It is a methyl ketone and a Latia luciferin.
Brand Name:
Vulcanchem
CAS No.:
17283-81-7
VCID:
VC20844386
InChI:
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3
SMILES:
CC1=C(C(CCC1)(C)C)CCC(=O)C
Molecular Formula:
C13H22O
Molecular Weight:
194.31 g/mol
Dihydro-beta-ionone
CAS No.: 17283-81-7
Cat. No.: VC20844386
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydro-β-ionone is an aroma volatile that occurs in rose, boronia flower and juniper needles. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone, also known as 7, 8-dihydro-beta-ionone or 5-megastigmen-9-one, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone has been primarily detected in urine. Within the cell, 4-(2, 6, 6-trimethyl-1-cyclohexen-1-yl)-2-butanone is primarily located in the membrane (predicted from logP) and cytoplasm. 4-(2, 6, 6-Trimethyl-1-cyclohexen-1-yl)-2-butanone is an amber, dry, and earthy tasting compound that can be found in fruits and red raspberry. This makes 4-(2, 6, 6-trimethyl-1-cyclohexen-1-yl)-2-butanone a potential biomarker for the consumption of these food products. Oxidized Latia luciferin is a methyl ketone in which the keto group is attached to a 2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl group. It has a role as a member of oxidized luciferins. It is a methyl ketone and a Latia luciferin. |
|---|---|
| CAS No. | 17283-81-7 |
| Molecular Formula | C13H22O |
| Molecular Weight | 194.31 g/mol |
| IUPAC Name | 4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
| Standard InChI | InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3 |
| Standard InChI Key | QJJDNZGPQDGNDX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(CCC1)(C)C)CCC(=O)C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)CCC(=O)C |
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